4-(Benzyloxy)-3,5-difluorobenzaldehyde
Overview
Description
4-(Benzyloxy)-3,5-difluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a benzyloxy group at the 4-position and two fluorine atoms at the 3- and 5-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3,5-difluorobenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Benzyloxy Group Addition: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to ensure high yield and purity of the final product. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(Benzyloxy)-3,5-difluorobenzoic acid.
Reduction: 4-(Benzyloxy)-3,5-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-3,5-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3,5-difluorobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group and fluorine atoms can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to desired effects in various applications.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-3-chlorobenzaldehyde
- 4-(Benzyloxy)-3,5-dimethylbenzaldehyde
Uniqueness
4-(Benzyloxy)-3,5-difluorobenzaldehyde is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other similar compounds. The fluorine atoms can enhance the compound’s stability and influence its interactions with biological targets.
Properties
IUPAC Name |
3,5-difluoro-4-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRBYGWUSGMSLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577259 | |
Record name | 4-(Benzyloxy)-3,5-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125036-88-6 | |
Record name | 4-(Benzyloxy)-3,5-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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